molecular formula C9H14O3 B13621602 rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13621602
M. Wt: 170.21 g/mol
InChI Key: UWVPQAOXTHCCCX-LKEWCRSYSA-N
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Description

rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate: is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor.

    Methoxylation: Introduction of the methoxy group is achieved through a nucleophilic substitution reaction.

    Esterification: The carboxylate ester is formed via esterification, often using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the methoxy position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology:

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The methoxy group and carboxylate ester play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides rigidity, influencing its interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Uniqueness: rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the methoxy group, which imparts distinct reactivity and potential applications compared to its analogs. The methoxy group can participate in various chemical reactions, making this compound versatile in synthetic chemistry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-11-7-3-4-9(5-6(7)9)8(10)12-2/h6-7H,3-5H2,1-2H3/t6-,7+,9+/m0/s1

InChI Key

UWVPQAOXTHCCCX-LKEWCRSYSA-N

Isomeric SMILES

CO[C@@H]1CC[C@@]2([C@H]1C2)C(=O)OC

Canonical SMILES

COC1CCC2(C1C2)C(=O)OC

Origin of Product

United States

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